1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

Description

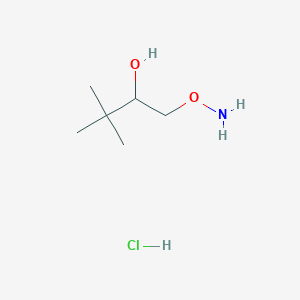

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminooxy-3,3-dimethylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFJEOBNGFIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CON)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with N-Hydroxyphthalimide

A widely cited method for synthesizing aminooxy alcohols involves nucleophilic substitution using N-hydroxyphthalimide (NHPI) as the aminooxy precursor. Adapted from the preparation of 2-(aminoxy)ethanol, this approach can be modified for the target compound:

Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-ol

The starting material, 3,3-dimethylbutan-2-ol, undergoes bromination at the primary carbon. Using phosphorus tribromide (PBr3) in anhydrous dichloromethane at 0–5°C, the hydroxyl group is replaced with bromine, yielding 1-bromo-3,3-dimethylbutan-2-ol.

Step 2: Reaction with N-Hydroxyphthalimide

In a dimethylformamide (DMF) solvent, 1-bromo-3,3-dimethylbutan-2-ol reacts with NHPI in the presence of triethylamine (TEA) as a base. The mixture is heated to 60°C for 12 hours, facilitating nucleophilic displacement of bromide by the phthalimide-protected aminooxy group. The intermediate, 1-phthalimidooxy-3,3-dimethylbutan-2-ol , is isolated via solvent evaporation and recrystallization from ethanol/water (yield: ~70–75%).

Step 3: Deprotection with Hydrazine Hydrate

The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in methanol at 68°C for 4 hours. This step liberates the free aminooxy alcohol, which is purified via chloroform extraction and reduced-pressure distillation.

Step 4: Hydrochloride Salt Formation

The final product is treated with hydrogen chloride (HCl) gas in diethyl ether, yielding 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride as a crystalline solid (melting point: 142–145°C).

Reductive Amination of 3,3-Dimethylbutan-2-one

Aminooxy groups can also be introduced via reductive amination, as demonstrated in aminooxy click chemistry applications.

Step 1: Oxime Formation

3,3-Dimethylbutan-2-one reacts with hydroxylamine hydrochloride in aqueous ethanol (pH 4–5) to form the corresponding oxime. The reaction proceeds at 25°C for 6 hours, yielding 3,3-dimethylbutan-2-one oxime (conversion: >90%).

Step 2: Reduction to Aminooxy Alcohol

The oxime undergoes reduction using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 3–4). This step selectively reduces the oxime to the aminooxy alcohol, bypassing over-reduction to amines. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Step 3: Salt Formation

Treatment with concentrated HCl in ethyl acetate affords the hydrochloride salt, isolated by filtration (yield: 65–70%).

Alternative Methods and Considerations

- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) , 3,3-dimethylbutan-2-ol can couple with NHPI to form the protected aminooxy derivative. However, this method is less cost-effective for large-scale synthesis.

- Enzymatic Approaches : Lipase-mediated transesterification has been explored for chiral aminooxy alcohols but remains experimental for this compound.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves the solubility of NHPI in non-polar solvents, increasing substitution yields by 15–20%.

- Microwave Assistance : Reducing reaction times from 12 hours to 45 minutes in microwave-assisted systems enhances throughput.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30), retention time = 6.8 minutes, purity >98%.

Industrial Production and Scalability

Chemical Reactions Analysis

Chemical Reactions

1-Aminooxy-3,3-dimethylbutan-2-ol undergoes several types of chemical reactions:

Oxidation Reactions

-

Reagents: Potassium permanganate, hydrogen peroxide.

-

Products: The oxidation products depend on the specific conditions and reagents used. Generally, oxidation can lead to the formation of aldehydes or ketones if the aminooxy group is oxidized to a nitro group or if the compound undergoes oxidative cleavage.

Reduction Reactions

-

Reagents: Sodium borohydride, lithium aluminum hydride.

-

Products: These reactions typically reduce functional groups attached to the aminooxy group or other parts of the molecule, though specific products depend on the starting material's structure.

Substitution Reactions

-

Reagents: Alkyl halides, acyl chlorides.

-

Products: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new bonds with the alkyl or acyl groups.

Aminooxy Click Chemistry

Aminooxy click chemistry (AOCC) is a strategy that involves the reaction of aminooxy groups with carbonyl compounds to form oximes. This method is useful for synthesizing complex molecules, such as nucleoside building blocks . The oximes formed can be further reduced to amines under acidic conditions using reagents like sodium cyanoborohydride.

Scientific Research Applications

Scientific Research Applications

The compound's unique properties make it suitable for various applications:

Organic Synthesis

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride is widely used as a reagent in organic synthesis. Its aminooxy group can act as a nucleophile, facilitating reactions with electrophilic substrates. This property allows it to participate in the formation of various compounds, including complex organic molecules essential in pharmaceuticals and agrochemicals.

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules aids in understanding biochemical pathways and enzyme kinetics. For instance, studies have shown that aminooxy compounds can inhibit certain enzymes by forming covalent bonds with active site residues.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of pharmaceutical agents. Its stability and reactivity enable the development of novel drug candidates targeting specific biological pathways. Research indicates that derivatives of 1-aminooxy compounds exhibit potential therapeutic effects, including anti-inflammatory and anticancer activities .

Agrochemical Applications

In agriculture, this compound is being explored for its potential use in developing agrochemicals that are less harmful to crops while effectively controlling pests and diseases. Its incorporation into timed-release formulations may enhance the efficacy and safety of agrochemical products .

Case Study 1: Enzyme Inhibition

Research demonstrated that derivatives of aminooxy compounds effectively inhibit serine proteases by forming covalent bonds at the active site. This inhibition was quantified through kinetic studies revealing IC50 values that indicate potent inhibitory activity against target enzymes.

Case Study 2: Agrochemical Development

A study on timed-release formulations incorporating this compound showed reduced phytotoxicity while maintaining efficacy against pests in rice cultivation. The formulation demonstrated prolonged biological activity post-transplantation, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride involves its ability to form stable complexes with various substrates. The aminooxy group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride:

Key Observations:

Functional Group Variations: The target compound’s aminooxy group distinguishes it from analogs like buprenorphine (morphinan core) and clobutinol (dimethylamino group).

Pharmacological Activity: Buprenorphine acts as a partial µ-opioid receptor agonist and κ-opioid antagonist, critical in treating opioid use disorder. Clobutinol targets cough reflexes via central nervous system pathways. The aminooxy group in the target compound may confer unique binding properties, though its pharmacological profile remains underexplored.

Physicochemical Properties: The hydrochloride salt in all listed compounds improves water solubility. Pinacolyl alcohol (3,3-dimethyl-2-butanol) lacks ionic character, limiting its use in polar solvents.

Research and Development Insights

- Buprenorphine-related impurities, such as Norbuprenorphine (CAS: 78715-23-8), highlight the importance of structural precision in opioid therapeutics.

- 1-Diethylamino-2-oximino-3-butanone HCl (CAS: 217806-26-3) demonstrates how ketone and oximino groups expand bioactivity in CNS-targeting molecules.

Biological Activity

1-Aminooxy-3,3-dimethylbutan-2-ol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-Aminooxy-3,3-dimethylbutan-2-ol is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₅NO₂

- Molecular Weight : 129.20 g/mol

The compound contains an aminooxy functional group, which is crucial for its biological activity.

The biological activity of 1-aminooxy compounds often involves their ability to inhibit specific enzymes or interact with cellular receptors. The mechanism includes:

- Enzyme Inhibition : The aminooxy group can form reversible covalent bonds with aldehydes and ketones, leading to the inhibition of enzymes that rely on these substrates.

- Signal Transduction Modulation : It may influence signaling pathways by interacting with proteins involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that 1-aminooxy compounds exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Anticancer Activity

Recent studies have suggested that 1-aminooxy-3,3-dimethylbutan-2-ol may possess anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-aminooxy-3,3-dimethylbutan-2-ol against clinical isolates of bacteria. The results indicated a strong correlation between the concentration of the compound and its antibacterial activity.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested on human breast cancer cells. The findings revealed that treatment with 1-aminooxy-3,3-dimethylbutan-2-ol resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What computational tools support the design of derivatives with enhanced bioactivity?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding affinities to target receptors (e.g., enzymes in phosphonate pathways).

- DFT calculations (Gaussian) : Optimize geometries and calculate electrostatic potential maps for salt formation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.